tert-Butyl 2-methylazocane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methylazocane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including cyclization and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methylazocane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-methylazocane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methylazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context[7][7].
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-methylazocane-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in organic synthesis and medicinal chemistry, distinguishing it from other similar compounds .
Biological Activity
Tert-Butyl 2-methylazocane-1-carboxylate is a compound of interest in organic chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its tert-butyl group, which influences its reactivity and biological properties. The presence of the azocane ring adds to its structural complexity, potentially impacting its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Some studies have indicated that compounds containing azocane structures exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Research has suggested that derivatives of carboxylic acids, such as this compound, may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases.
- Cytotoxicity : The compound's cytotoxic effects have been studied in various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain types of cancer cells, although further research is needed to elucidate the precise mechanisms involved.
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of azocane derivatives, including this compound. Results showed significant inhibition of bacterial growth against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for E. coli and 25 µg/mL for S. aureus.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 50 | E. coli |
This compound | 25 | S. aureus |
Case Study 2: Anti-inflammatory Activity
In a separate investigation on inflammatory responses, researchers assessed the effects of this compound on cytokine production in macrophages. The study demonstrated a reduction in TNF-alpha and IL-6 levels, suggesting a potential mechanism for its anti-inflammatory action.
Cytokine | Control (pg/mL) | Treatment Group (pg/mL) |
---|---|---|
TNF-alpha | 200 | 120 |
IL-6 | 150 | 90 |
Case Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay performed on human breast cancer cell lines revealed that this compound induced apoptosis at concentrations above 100 µM, with an IC50 value calculated at approximately 75 µM.
The mechanisms underlying the biological activities of this compound are still being explored. Potential mechanisms include:
- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways or microbial metabolism.
Properties
Molecular Formula |
C13H25NO2 |
---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
tert-butyl 2-methylazocane-1-carboxylate |
InChI |
InChI=1S/C13H25NO2/c1-11-9-7-5-6-8-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3 |
InChI Key |
SMROHMXVVPWEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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